![molecular formula C8H7Cl2NO2 B14275502 N-[(3,6-Dichloro-2-methoxyphenyl)methylidene]hydroxylamine CAS No. 161649-82-7](/img/structure/B14275502.png)
N-[(3,6-Dichloro-2-methoxyphenyl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,6-Dichloro-2-methoxyphenyl)methylidene]hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a dichloromethoxybenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,6-Dichloro-2-methoxyphenyl)methylidene]hydroxylamine typically involves the reaction of 3,6-dichloro-2-methoxybenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3,6-Dichloro-2-methoxyphenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3,6-Dichloro-2-methoxyphenyl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,6-Dichloro-2-methoxyphenyl)methylidene]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,5-Dichloro-2-methoxyphenyl)methylidene]hydroxylamine
- N-[(3,4-Dichloro-2-methoxyphenyl)methylidene]hydroxylamine
- N-[(3,6-Dichloro-2-ethoxyphenyl)methylidene]hydroxylamine
Uniqueness
N-[(3,6-Dichloro-2-methoxyphenyl)methylidene]hydroxylamine is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. The presence of both methoxy and dichloro groups can enhance its stability and modify its interaction with biological targets compared to similar compounds.
Properties
CAS No. |
161649-82-7 |
|---|---|
Molecular Formula |
C8H7Cl2NO2 |
Molecular Weight |
220.05 g/mol |
IUPAC Name |
N-[(3,6-dichloro-2-methoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-8-5(4-11-12)6(9)2-3-7(8)10/h2-4,12H,1H3 |
InChI Key |
FEPFJSPQBGTAHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1C=NO)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Benzylamino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14275433.png)
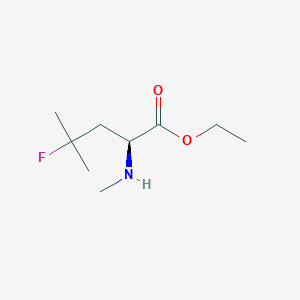


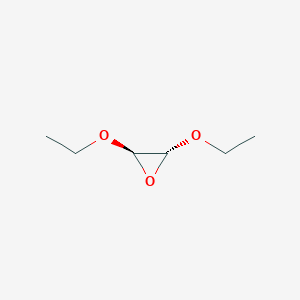
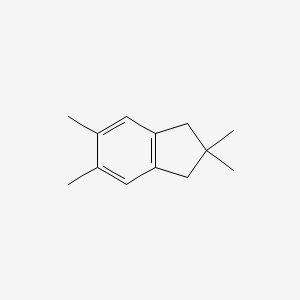
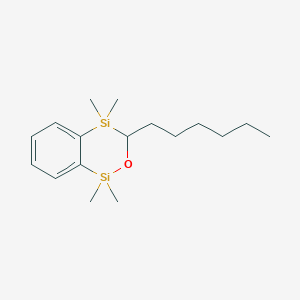
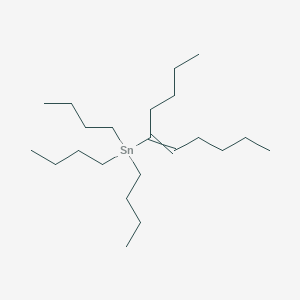
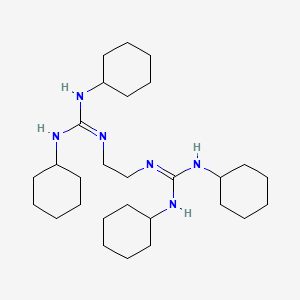
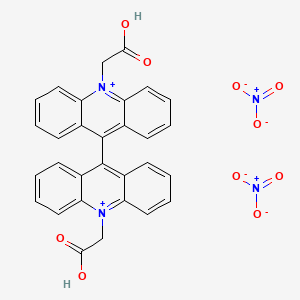

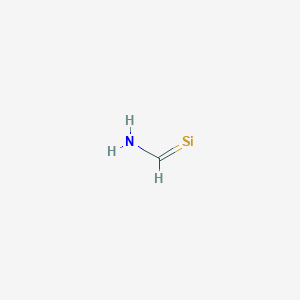
![3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one](/img/structure/B14275514.png)
